(2-Formyl-4-methylphenoxy)acetic acid CAS number
(2-Formyl-4-methylphenoxy)acetic acid CAS number
An In-Depth Technical Guide to (2-Formyl-4-methylphenoxy)acetic Acid
Abstract: This technical guide provides a comprehensive overview of (2-Formyl-4-methylphenoxy)acetic acid, a bifunctional organic compound with significant potential in synthetic chemistry. The document details its core physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, and explores its applications as a versatile building block, particularly for researchers in medicinal chemistry and drug development. The CAS Number for (2-Formyl-4-methylphenoxy)acetic acid is 88521-64-6 [1]. This guide is structured to deliver expert-level insights and practical, actionable methodologies for scientific professionals.
Introduction and Strategic Importance
(2-Formyl-4-methylphenoxy)acetic acid is an aromatic compound distinguished by three key functional groups: a carboxylic acid, an ether linkage, and an aldehyde. This unique combination makes it a highly valuable intermediate in organic synthesis. The aldehyde group provides a reactive site for nucleophilic addition and condensation reactions, enabling the construction of complex molecular scaffolds such as imines and heterocycles. The phenoxyacetic acid moiety is a well-known pharmacophore found in various biologically active molecules. The strategic placement of these groups on the aromatic ring allows for the systematic development of novel compounds with potential therapeutic applications. This guide will elucidate the synthesis, properties, and utility of this compound, providing a foundational resource for its application in advanced research.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its successful application in experimental work. (2-Formyl-4-methylphenoxy)acetic acid is a solid at room temperature. Its key identifiers and computed properties are summarized below, providing a reliable reference for characterization and quality control.
| Property | Value | Source |
| CAS Number | 88521-64-6 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[1] |
| Molecular Weight | 194.18 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-formyl-4-methylphenoxy)acetic acid | PubChem[1] |
| Synonyms | (2-Formyl-4-methylphenoxy)acetic Acid | PubChem[1] |
| SMILES | CC1=CC(=C(C=C1)OCC(=O)O)C=O | PubChem[1] |
| InChIKey | LBWSPPAVWSPIPM-UHFFFAOYSA-N | PubChem [see: 2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of (2-Formyl-4-methylphenoxy)acetic acid is efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloacetate by a phenoxide. The protocol described below is adapted from a general method for analogous structures and is designed for high yield and purity[2].
Experimental Protocol: Williamson Ether Synthesis
Materials:
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2-Hydroxy-5-methylbenzaldehyde (1.0 eq)
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Methyl bromoacetate (1.3 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Dimethylformamide (DMF), anhydrous
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Sodium Hydroxide (NaOH), 1M solution
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Hydrochloric Acid (HCl), 1M solution
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
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Reaction Setup: To a round-bottom flask containing anhydrous DMF, add 2-hydroxy-5-methylbenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).
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Expert Rationale: DMF is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the potassium cation without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity. K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the reactive potassium phenoxide in situ. Anhydrous conditions are critical to prevent hydrolysis of the ester and other side reactions.
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Nucleophilic Substitution: Slowly add methyl bromoacetate (1.3 eq) to the stirring suspension. Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Expert Rationale: Heating accelerates the rate of the Sₙ2 reaction. Using a slight excess of the electrophile (methyl bromoacetate) ensures the complete consumption of the starting phenol.
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Workup and Extraction (Ester Intermediate): After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl (2-formyl-4-methylphenoxy)acetate.
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Saponification (Hydrolysis): Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., methanol or THF) and add 1M NaOH solution (approx. 2.0 eq). Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Expert Rationale: Saponification is the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt, which is water-soluble.
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Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using 1M HCl. A white precipitate of (2-Formyl-4-methylphenoxy)acetic acid will form.
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Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualization of Synthesis and Mechanism
The overall workflow and underlying chemical mechanism are critical for understanding and troubleshooting the synthesis.
Caption: High-level workflow for the synthesis of (2-Formyl-4-methylphenoxy)acetic acid.
Caption: Mechanism of the key Sₙ2 ether formation step.
Applications in Research and Drug Development
The structural features of (2-Formyl-4-methylphenoxy)acetic acid make it a potent precursor for creating diverse chemical libraries.
Synthesis of Bioactive Heterocycles
The aldehyde functional group is a key handle for derivatization. It readily undergoes condensation reactions with amines, hydrazines, and other nucleophiles to form a wide range of azomethine derivatives (Schiff bases). These imines are not merely intermediates; they are often biologically active themselves or can be cyclized to generate important heterocyclic scaffolds like benzothiazoles and benzopyrazines, which are prevalent in modern pharmaceuticals.
Development of Coordination Complexes
The molecule can act as a bi-functional ligand in coordination chemistry. The carboxylate group can coordinate to a metal center, while the aldehyde or a derivative thereof can provide a second coordination site, leading to the formation of stable metal complexes. These complexes are under investigation for their DNA binding activities and potential as novel therapeutic or diagnostic agents.
Building Block for Medicinal Chemistry
The phenoxyacetic acid core is structurally related to fibrates, a class of drugs used to lower blood lipid levels, and certain herbicides. While direct activity is not claimed, its structure serves as a validated starting point for designing new chemical entities. The aldehyde allows for the introduction of diverse side chains and functional groups through reductive amination, Wittig reactions, or other C-C bond-forming reactions, enabling systematic Structure-Activity Relationship (SAR) studies.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. (2-Formyl-4-methylphenoxy)acetic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
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Irritation: Causes skin and serious eye irritation[3].
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Ingestion: May be harmful if swallowed[3].
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.
Conclusion
(2-Formyl-4-methylphenoxy)acetic acid (CAS: 88521-64-6) is a compound of significant synthetic utility. Its straightforward synthesis via the Williamson ether reaction, combined with its bifunctional nature, establishes it as a powerful building block for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile molecule into their research and development programs.
References
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PubChem. (2-Formyl-4-methylphenoxy)acetic acid | C10H10O4 | CID 13156995. National Center for Biotechnology Information. Available at: [Link]. Accessed January 2026.
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]. Accessed January 2026.
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Lead Sciences. 2-(4-Formylphenoxy)acetic acid. Available at: [Link]. Accessed January 2026.
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NIST. (4-methylphenoxy)acetic acid. NIST Chemistry WebBook. Available at: [Link]. Accessed January 2026.
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ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Available at: [Link]. Accessed January 2026.
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SpectraBase. (2-Formyl-4-methoxyphenoxy)acetic acid. Available at: [Link]. Accessed January 2026.
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PubChem. (4-Formyl-2-methyl-phenoxy)-acetic acid | C10H10O4 | CID 17953596. National Center for Biotechnology Information. Available at: [Link]. Accessed January 2026.
- Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
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PubChem. Acetic acid, 2-(2-formylphenoxy)- | C9H8O4 | CID 46533. National Center for Biotechnology Information. Available at: [Link]. Accessed January 2026.
